molecular formula C28H28ClN3O2 B11412966 1-(2-chlorophenyl)-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(2-chlorophenyl)-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11412966
M. Wt: 474.0 g/mol
InChI Key: IXWJXOHTPMFDAH-UHFFFAOYSA-N
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Description

1-(2-CHLOROPHENYL)-4-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylphenoxy group, and a benzodiazole moiety. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLOROPHENYL)-4-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a halogenation reaction, where a phenyl group is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methylphenoxy Group: This can be accomplished through an etherification reaction, where a phenol derivative is reacted with an alkyl halide in the presence of a base.

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of an appropriate precursor, often under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-CHLOROPHENYL)-4-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(2-CHLOROPHENYL)-4-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics.

    Biological Studies: The compound is used in studies to investigate its effects on various biological pathways and targets.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROPHENYL)-4-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various physiological processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-CHLOROPHENYL)-4-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE: shares structural similarities with other benzodiazepine derivatives, such as diazepam and lorazepam.

    Unique Features: The presence of the methylphenoxy group and the specific substitution pattern on the benzodiazole ring make this compound unique compared to other benzodiazepines.

Highlighting Uniqueness

    Structural Uniqueness: The combination of the chlorophenyl, methylphenoxy, and benzodiazole moieties in a single molecule is unique to this compound.

    Potential Therapeutic Applications: The specific structure of this compound may confer unique pharmacological properties, making it a potential candidate for the development of new therapeutic agents.

Properties

Molecular Formula

C28H28ClN3O2

Molecular Weight

474.0 g/mol

IUPAC Name

1-(2-chlorophenyl)-4-[1-[4-(2-methylphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H28ClN3O2/c1-20-10-2-7-15-26(20)34-17-9-8-16-31-25-14-6-4-12-23(25)30-28(31)21-18-27(33)32(19-21)24-13-5-3-11-22(24)29/h2-7,10-15,21H,8-9,16-19H2,1H3

InChI Key

IXWJXOHTPMFDAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5Cl

Origin of Product

United States

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